molecular formula C5H5N3O3 B13845350 3,6-Dihydroxypyrazine-2-carboxamide

3,6-Dihydroxypyrazine-2-carboxamide

Cat. No.: B13845350
M. Wt: 155.11 g/mol
InChI Key: AVSAEGXAPBFIQH-UHFFFAOYSA-N
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Description

This compound is structurally related to Favipiravir, an antiviral drug used for treating Ebola virus infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxypyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with hydroxylamine, followed by cyclization to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

3,6-Dihydroxypyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 3,6-Dihydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by interfering with the viral RNA polymerase. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

    3-Phenoxypyrazine-2-carboxamide: Known for its TGR5 agonist activity.

    Pyrazinamide: An antitubercular agent with a similar pyrazine core.

Uniqueness: Its structural similarity to Favipiravir also highlights its importance in antiviral research.

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

3-hydroxy-6-oxo-1H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9)

InChI Key

AVSAEGXAPBFIQH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)N)O

Origin of Product

United States

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